molecular formula C10H8F6S B13634045 (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol

Cat. No.: B13634045
M. Wt: 274.23 g/mol
InChI Key: QCKPUXYMYUDRGN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group attached to an ethane backbone, which is further substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol typically involves the introduction of the thiol group to a pre-formed 3,5-bis(trifluoromethyl)phenyl ethane precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of polar solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the thiol formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both the thiol group and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8F6S

Molecular Weight

274.23 g/mol

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanethiol

InChI

InChI=1S/C10H8F6S/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1

InChI Key

QCKPUXYMYUDRGN-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S

Origin of Product

United States

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